N-(4-fluorooxolan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2/c1-6-3-9(14(2)13-6)10(15)12-8-5-16-4-7(8)11/h3,7-8H,4-5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETXWAWRZHKXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2COCC2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
Ethyl 3-oxopentanedioate (1) reacts with methylhydrazine (2) in ethanol under reflux to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (3) via cyclocondensation. This method, detailed in US6297386B1, achieves regioselectivity through steric and electronic effects, favoring formation of the 1,3-dimethyl isomer. Hydrolysis of the ester using aqueous NaOH produces the carboxylic acid (4) (Table 1).
Table 1: Reaction Conditions for Pyrazole Carboxylate Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Ethyl 3-oxopentanedioate, methylhydrazine | EtOH, reflux, 12 h | 78% |
| Ester Hydrolysis | 2M NaOH, H2O/EtOH | 80°C, 4 h | 92% |
Direct Alkylation of Pyrazole Derivatives
Alternative approaches involve alkylation of pyrazole-5-carboxylates. For instance, ethyl pyrazole-5-carboxylate (5) undergoes sequential methylation at N1 and C3 using dimethyl sulfate (Me2SO4) and methyl iodide (MeI) in the presence of NaH. However, this method risks forming regioisomers, necessitating chromatographic separation.
Synthesis of 4-Fluorooxolan-3-Amine
The fluorooxolane (tetrahydrofuran) moiety introduces stereochemical complexity. Key strategies include fluorination of oxolane precursors and reductive amination of ketones .
Fluorination of Oxolane-3-ol
Oxolane-3-ol (6) is treated with diethylaminosulfur trifluoride (DAST) in dichloromethane at −78°C to yield 4-fluorooxolane-3-ol (7). Subsequent mesylation (MsCl, Et3N) and displacement with NaN3 produces the azide (8), which is reduced to 4-fluorooxolan-3-amine (9) using H2/Pd-C (Table 2).
Table 2: Fluorination and Amine Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Fluorination | DAST, CH2Cl2 | −78°C, 2 h | 65% |
| Azide Formation | MsCl, NaN3, DMF | RT, 6 h | 80% |
| Reduction | H2 (1 atm), Pd-C, EtOH | RT, 12 h | 95% |
Reductive Amination of 4-Fluorooxolan-3-one
4-Fluorooxolan-3-one (10) reacts with NH4OAc and NaBH3CN in MeOH to directly yield 4-fluorooxolan-3-amine (9). This one-pot method avoids intermediate isolation, improving efficiency (Yield: 70%).
Amide Coupling: Final Assembly
The carboxylic acid (4) and amine (9) are coupled using standard peptide coupling reagents. EDCl/HOBt or DCC/DMAP systems in THF or DMF are preferred.
Activation and Coupling
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (4) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF for 1 h. 4-Fluorooxolan-3-amine (9) (1.0 eq) is added, and the reaction stirred at RT for 24 h. Crude product is purified via silica chromatography (Hexanes/EtOAc) to afford the title compound (Yield: 85%, Purity >98% by HPLC).
Table 3: Coupling Reaction Optimization
| Reagent System | Solvent | Time (h) | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 24 | 85% |
| DCC/DMAP | THF | 18 | 78% |
Analytical Characterization and Challenges
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorooxolan moiety, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied primarily for its anti-inflammatory and antitumor properties. The following sections detail its applications in various fields:
Medicinal Chemistry
The compound exhibits significant potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. Its structural characteristics allow it to interact effectively with these enzymes, leading to reduced inflammation and pain relief.
Case Study:
In a study involving animal models of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers and joint swelling compared to controls. This suggests its potential utility in treating chronic inflammatory conditions.
Anticancer Research
Recent investigations have highlighted the compound's ability to induce apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM, respectively. The mechanism was linked to the compound's ability to disrupt mitochondrial function and activate caspase pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring or oxolane substituents can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group at position 4 of pyrazole | Increased COX inhibition |
| Substitution of fluorine with chlorine | Decreased anticancer activity |
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through various studies:
Absorption: Rapidly absorbed after oral administration with peak plasma concentrations achieved within 2 hours.
Distribution: Widely distributed in tissues; high affinity for fatty tissues due to lipophilicity.
Metabolism: Primarily metabolized by hepatic enzymes with several metabolites identified.
Excretion: Excreted mainly via urine; half-life estimated at approximately 6 hours.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The fluorooxolan moiety can enhance binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Fluorine Placement : Fluorine in the oxolane ring (target) vs. fluorophenyl () or p-fluorophenyl () alters electronic effects and solubility.
- Ring Systems : Oxolane (tetrahydrofuran) in the target compound vs. cyclohexane or cyclooctyl groups () influences conformational flexibility and steric interactions.
Key Observations :
- Electron-withdrawing groups (e.g., cyano in 3d) may stabilize intermediates, improving yields .
- Bulky substituents (e.g., cyclooctyl in ) or sulfonamides () reduce yields due to steric hindrance or poor solubility .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- Melting Point Comparisons: derivatives: 123–183°C (depending on substituents) .
Spectroscopic Data
- ¹H NMR : Pyrazole-methyl groups in the target compound would resonate near δ 2.6–2.7 ppm (cf. δ 2.65–2.66 ppm in compounds) .
- 19F NMR : The fluorine in the oxolane ring would show distinct shifts compared to fluorophenyl analogs (e.g., δ -110 to -120 ppm for aromatic fluorine vs. -200 ppm for aliphatic fluorine).
Biological Activity
N-(4-fluorooxolan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNO (specific values to be determined from detailed synthesis data)
- Molecular Weight : To be calculated based on the molecular formula.
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The presence of the pyrazole ring is often associated with significant antibacterial and antifungal activities. For instance, pyrazoles have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Celecoxib, a well-known pyrazole derivative, exemplifies this activity by selectively inhibiting COX-2 . this compound may exhibit similar mechanisms due to its structural analogies.
Antitumor Activity
The potential antitumor effects of pyrazole derivatives have been explored in various studies. Compounds within this class have demonstrated cytotoxic effects against different cancer cell lines, suggesting that this compound could be investigated for similar properties .
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Preparation of 4-Fluorooxolan : The starting material can be synthesized through fluorination reactions followed by cyclization.
- Formation of Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Carboxamide Formation : The final step involves the introduction of a carboxamide group through acylation reactions.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Antibacterial Activity :
- Anti-inflammatory Assessment :
Q & A
Q. Advanced Mechanistic Studies
- Target deconvolution : Use photoaffinity labeling with a biotinylated probe followed by streptavidin pull-down and LC-MS/MS identification .
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .
- Molecular dynamics (MD) : Simulate ligand-protein binding to identify critical interactions (e.g., hydrogen bonds with the oxolane fluorine) .
What analytical workflows ensure purity and stability in long-term storage for sensitive carboxamide derivatives?
Q. Advanced Quality Control
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify degradation products via UPLC-QTOF .
- Purity protocols : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity .
- Storage : Lyophilized solids stored at -80°C under argon minimize hydrolysis and oxidation .
How do researchers design control experiments to distinguish between direct and indirect effects in cellular models?
Q. Advanced Experimental Design
- Pharmacological controls : Co-treat with a competitive inhibitor (e.g., excess substrate) to reverse effects if direct .
- Time-course assays : Measure early (30 min) vs. late (24 hr) responses to differentiate primary vs. secondary targets .
- siRNA knockdown : Combine compound treatment with gene silencing to assess pathway dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
